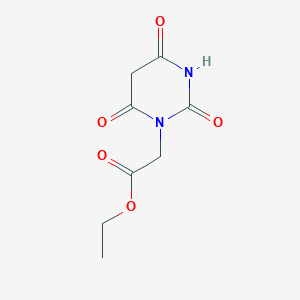

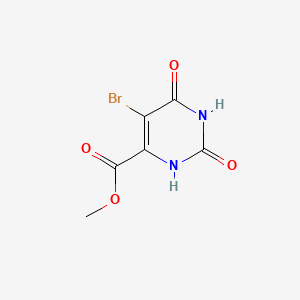

Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate, also known as 2,4,6-THPA, is a naturally-occurring compound found in some plants, and is also produced synthetically in the laboratory. It has been studied for its potential applications in a variety of fields, such as medicine, agriculture, and biotechnology. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Aplicaciones Científicas De Investigación

Marine Fungal Compounds

Research on marine fungus Penicillium sp. led to the discovery of new compounds including ethyl acetate derivatives. These compounds, such as butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, have potential applications in pharmacology due to their unique structures and properties (Wu et al., 2010).

Synthesis of Tetrahydropyridin Derivatives

Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate has been synthesized with high regioselectivity. This process is significant for creating derivatives like (R)-Ethyl Homopepicolate, which have applications in asymmetric synthesis and potentially in drug development (Karamé et al., 2011).

Antimicrobial Activity

The synthesis of ethyl 2-(1H-pyrazol-1-yl)acetate and its derivatives demonstrates significant antimicrobial properties against common pathogenic bacteria, indicating potential for developing new antibacterial agents (Asif et al., 2021).

Ultrasonic-assisted Synthesis

Ethyl acetate derivatives have been synthesized using ultrasonic irradiation, showcasing an efficient method for producing dihydropyrimidinone derivatives. This method could be crucial for developing novel synthetic pathways in pharmaceuticals (Darehkordi & Ghazi, 2015).

Structural Analyses and Biological Evaluation

Ethyl acetate derivatives have been structurally analyzed and evaluated for biological activities, such as antihistaminic and antimicrobial properties. These analyses contribute to our understanding of these compounds' potential therapeutic applications (Ozbey et al., 2001).

Synthesis of Alkaloid Analogs

The addition of barbituric acids to certain compounds leads to the formation of N-alkyl-6-hydroxy-5-(2,3,4,9-tetrahydro-1H-β-carbolin-1-yl)-1H-pyrimidine-2,4-diones, which are analogs of alkaloids. These compounds have potential applications in the field of medicinal chemistry (Krasnov et al., 2003).

Novel Synthesis Methodologies

Ethyl acetate derivatives have been synthesized through various novel methods, such as the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines. These methodologies offer new ways to create structurally diverse compounds for potential pharmaceutical applications (Pretto et al., 2019).

Propiedades

IUPAC Name |

ethyl 2-(2,4,6-trioxo-1,3-diazinan-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5/c1-2-15-7(13)4-10-6(12)3-5(11)9-8(10)14/h2-4H2,1H3,(H,9,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRMGMQDTGFFGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453469 |

Source

|

| Record name | Ethyl (2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate | |

CAS RN |

98629-84-6 |

Source

|

| Record name | Ethyl (2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)